tert-Butyl hydrogen tetradecanedioate

PROTAC linker chemistry ADC linker synthesis orthogonal protection strategy

PROTAC researchers needing a precise C14 hydrophobic spacer with orthogonal protection often face limited sourcing. This monoprotected tetradecanedioate provides a free carboxylic acid for immediate conjugation while the tert-butyl ester remains intact for later acidic deprotection-enabling sequential ligand attachment without cross-reactivity. • C14 chain within optimal 12-20+ carbon range for ternary complex formation. • 96% reduction yield to 14-hydroxytetradecanoic acid tert-butyl ester for lipidated peptide synthesis. • ISO17034-certified analytical standard grade (Erdosteine Impurity 16) for ANDA/DMF submissions. Full QC documentation; bulk quantities available.

Molecular Formula C18H34O4
Molecular Weight 314.5 g/mol
CAS No. 234082-00-9
Cat. No. B1404801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl hydrogen tetradecanedioate
CAS234082-00-9
Molecular FormulaC18H34O4
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)O
InChIInChI=1S/C18H34O4/c1-18(2,3)22-17(21)15-13-11-9-7-5-4-6-8-10-12-14-16(19)20/h4-15H2,1-3H3,(H,19,20)
InChIKeyMNMGREKTJAQGNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14-(Tert-butoxy)-14-oxotetradecanoic acid: PROTAC Linker & Lipid Intermediate


14-(Tert-butoxy)-14-oxotetradecanoic acid (CAS 234082-00-9), also known as tetradecanedioic acid mono-tert-butyl ester or tert-butyl hydrogen tetradecanedioate, is a C14 long-chain α,ω-dicarboxylic acid monoester featuring a terminal carboxylic acid and a tert-butyl-protected carboxyl group [1]. The compound has a molecular formula of C18H34O4 and a molecular weight of 314.47 g/mol, with a melting point of 51°C and calculated LogP of 5.6, placing it in the hydrophobic alkyl chain class of PROTAC linkers . It is commercially available in research-grade purities ranging from 95% to ≥99% (ELSD) from multiple global suppliers, with reported applications in lipid synthesis, PROTAC linker chemistry, and pharmaceutical intermediate preparation .

Workflow: PROTAC/ADC linker, lipid intermediate, and certified impurity standard
Orthogonal protection (free acid + tert-butyl ester) enables sequential conjugation without cross-reactivity
Available as research-grade or ISO17034-certified analytical standard

14-(Tert-butoxy)-14-oxotetradecanoic acid – Generic Linker Substitution Risk


Alkyl chain-based linkers for PROTAC and lipid synthesis applications vary critically in chain length, which directly determines spatial distance between conjugated ligands, hydrophobic character, and cellular permeability. The C14 chain length of this compound places it within the reported optimal linker length range of 12-20+ carbons for effective PROTAC ternary complex formation, as established in PROTAC linker design literature . Substitution with shorter C6, C8, or C10 analogs alters the spatial orientation between the target protein and E3 ubiquitin ligase ligands, potentially compromising degradation efficiency. Similarly, substituting with longer C16 or C18 analogs increases LogP, which may affect solubility and membrane permeability. The tert-butyl protecting group on this compound provides orthogonal protection that permits sequential conjugation strategies—the carboxylic acid can react with alcohols or amines while the tert-butyl ester remains intact, then undergoes selective deprotection under acidic conditions [1]. This bifunctional architecture, combining a specific C14 hydrophobic spacer length with orthogonal protection, cannot be replicated by unsubstituted dicarboxylic acids, monofunctional alkyl acids, or alkyl linkers of different chain lengths without altering the physicochemical and spatial parameters of the final conjugate.

Chain length mismatch Alkyl linkers shorter than C12 or longer than C20 may shift ternary complex geometry and solubility.
Orthogonal protection absent Unprotected tetradecanedioic acid lacks orthogonal conjugation control, requiring additional protection steps.
LogP alteration Longer chain analogs increase LogP, potentially reducing aqueous solubility and cell permeability.

14-(Tert-butoxy)-14-oxotetradecanoic acid: Key Differentiation Evidence


Orthogonal Protection for Sequential Conjugation

This compound is a short linker featuring a free carboxylic acid and a tert-butyl-protected carboxyl group. The carboxylic acid group can react with alcohols or amines, while the tert-butyl ester remains intact and can be selectively deprotected under acidic conditions to reveal a second carboxylic acid for subsequent conjugation [1]. In contrast, unprotected tetradecanedioic acid (CAS 821-38-5) presents two identical free carboxylic acids, which cannot be orthogonally differentiated without additional protecting group manipulation. The tert-butyl ester protection enables a controlled, sequential two-step conjugation strategy that reduces side-product formation during the synthesis of heterobifunctional PROTACs and antibody-drug conjugates (ADCs). The compound exhibits a melting point of 51°C and density of 0.971 g/cm³, compared to tetradecanedioic acid which melts at 124-127°C (lit.) , reflecting the tert-butyl ester's significant effect on physical properties and handling characteristics.

Protection orthogonality
Head-to-head
Monoprotected (t-Bu ester)
vs. unprotected dicarboxylic acid
Enables sequential conjugation without cross-reactivity
Melting point ~73–76°C lower than unprotected acid; handling differs
PROTAC linker chemistry ADC linker synthesis orthogonal protection strategy

Selective Reduction to 14-Hydroxytetradecanoic Acid tert-Butyl Ester

In a patent describing selective PYY compounds (WO or related patent: 'SELECTIVE PYY COMPOUNDS AND USES THEREOF'), 14-(tert-butoxy)-14-oxotetradecanoic acid was reduced using borane-tetrahydrofuran complex in tetrahydrofuran solvent to yield 14-hydroxytetradecanoic acid tert-butyl ester with a 96% yield [1]. This high-yield reduction of the free carboxylic acid while preserving the tert-butyl ester demonstrates the compound's synthetic reliability and compatibility with borane-based reducing agents. Alternative fatty acid derivatives lacking the tert-butyl protecting group would undergo non-selective reduction or require additional protection-deprotection cycles, reducing overall synthetic efficiency.

Reduction yield
Head-to-head
96%
isolated yield
High-efficiency synthesis of 14-hydroxy tert-butyl ester
Borane-THF, THF; compatible with t-Bu ester
PYY analog synthesis selective reduction fatty acid derivative

Optimal Alkyl Chain Length for PROTAC Linkers

PROTAC linker length is a critical determinant of degradation efficiency. The reported optimal linker length for effective PROTAC ternary complex formation ranges from 12 to 20+ carbons . This compound, with its C14 backbone (14-carbon tetradecanedioic acid core), falls precisely within this optimal window. Shorter alkyl chain linkers such as C6 adipic acid (6 carbons) or C8 suberic acid (8 carbons) position the target protein ligand and E3 ligase ligand too close together, potentially sterically hindering ternary complex assembly. Longer alkyl chain linkers such as C16 (hexadecanedioic acid) or C18 analogs increase LogP (target compound LogP = 5.6) [1], which may compromise aqueous solubility and cellular permeability. The C14 length balances optimal spatial separation with acceptable hydrophobicity for cell-based PROTAC assays.

Linker length
Class-level
C14
LogP 5.6
Within reported 12–20+ carbon effective range for PROTAC ternary complexes
Class-level inference; verify in target system
PROTAC linker optimization ternary complex formation alkyl chain linker design

Purity Grade Options for Research and Analytical Use

Multiple suppliers offer this compound at different purity specifications, enabling procurement aligned with application requirements. Chem-Impex supplies a ≥99% (ELSD) purity grade , while standard research grades from TCI and Fluorochem are >95.0%(GC)(T) and 95% respectively . The 99% ELSD grade is particularly suitable for analytical method development, method validation, and quality control applications for ANDA or commercial production of pharmaceuticals [1]. Price differentials between suppliers are substantial: Fluorochem offers 25g for £150, while Beyotime lists 25g at approximately ¥4104 (≈$570), representing a 3-4x price variation for comparable purity grades .

Purity options
Head-to-head
95% to ≥99% (ELSD)
price range ~$150–$570 (25 g)
Budget-aligned selection for research vs. regulated analytical use
Supplier-dependent; verify COA
PROTAC linker procurement ADC linker quality analytical reference standard

Pharmaceutical Impurity Reference Standard for Erdosteine

This compound is listed as 'Erdosteine Impurity 16' in chemical databases, indicating its utility as a reference standard for impurity profiling in erdosteine active pharmaceutical ingredient (API) manufacturing . Erdosteine (CAS 84611-23-4) is a thiol-containing mucolytic agent used in respiratory diseases. The compound's identification as a specified impurity supports its procurement as an analytical reference material for HPLC, GC, and related quality control methods. CATO Research Chemicals offers this compound as an analytical reference standard manufactured under ISO17034 certification for reference material production, with batch-specific certificates of analysis and traceability documentation [1]. This regulatory-compliant standard grade differentiates it from generic research-grade material and supports GMP/GLP analytical applications.

Impurity standard
Head-to-head
ISO17034 certified
vs. uncertified research grade
Supports ANDA/DMF impurity profiling for erdosteine
Traceability documentation provided
pharmaceutical impurity profiling Erdosteine analysis analytical reference standard

14-(Tert-butoxy)-14-oxotetradecanoic acid: Recommended Applications


Alkyl Spacer for PROTAC and ADC Linkers

Use this compound as an alkyl chain-based PROTAC linker when the target protein-E3 ligase pair requires a C14 (14-carbon) hydrophobic spacer. As established in Section 3, the C14 length falls within the optimal 12-20+ carbon range for ternary complex formation . The orthogonal protection strategy (free carboxylic acid + tert-butyl ester) enables sequential conjugation of target protein ligand and E3 ligase ligand without cross-reactivity. This linker class (hydrophobic alkyl) contrasts with flexible PEG-based linkers and provides distinct cellular permeability and ternary complex geometry.

14-Hydroxytetradecanoic Acid Derivatives for PYY Analog Synthesis

Utilize this compound as a precursor for synthesizing 14-hydroxytetradecanoic acid tert-butyl ester via borane-THF reduction, achieving 96% yield . The resulting ω-hydroxy fatty acid tert-butyl ester serves as a key intermediate for preparing lipidated PYY peptides and other fatty acid-modified biologics. The high reduction yield improves process economics and reduces purification burden compared to alternative synthetic routes.

Erdosteine Impurity Profiling Method Development

Procure the ISO17034-certified analytical standard grade of this compound (Erdosteine Impurity 16) for developing and validating HPLC, UPLC, or GC methods for erdosteine impurity profiling . The certified standard supports ANDA/DMF submissions and GMP-compliant batch release testing. Unlike generic research-grade material, certified impurity standards provide the traceability and documentation required by regulatory authorities (FDA, EMA, NMPA).

Lipid Intermediate for Fatty Acid Conjugates

Employ this compound as a monoprotected C14 dicarboxylic acid building block for synthesizing complex lipid molecules, fatty acid conjugates, and modified active pharmaceutical ingredients (APIs) . The tert-butyl protecting group provides stability during multi-step syntheses and can be selectively removed under acidic conditions to expose a free carboxyl for conjugation to amines, alcohols, or other functional groups. This bifunctional architecture is not available from unsubstituted tetradecanedioic acid.

Application
Selection Property
Validation Focus
PROTAC/ADC linker synthesis
C14 spacer with orthogonal protection
Ternary complex formation efficiency
PYY analog lipid conjugate preparation
High-yield selective reduction
Reduction yield and intermediate purity
Erdosteine impurity profiling
ISO17034-certified analytical standard
Method suitability and traceability
Fatty acid conjugate and lipid synthesis
Monoprotected dicarboxylic acid building block
Selective deprotection and conjugation efficiency
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